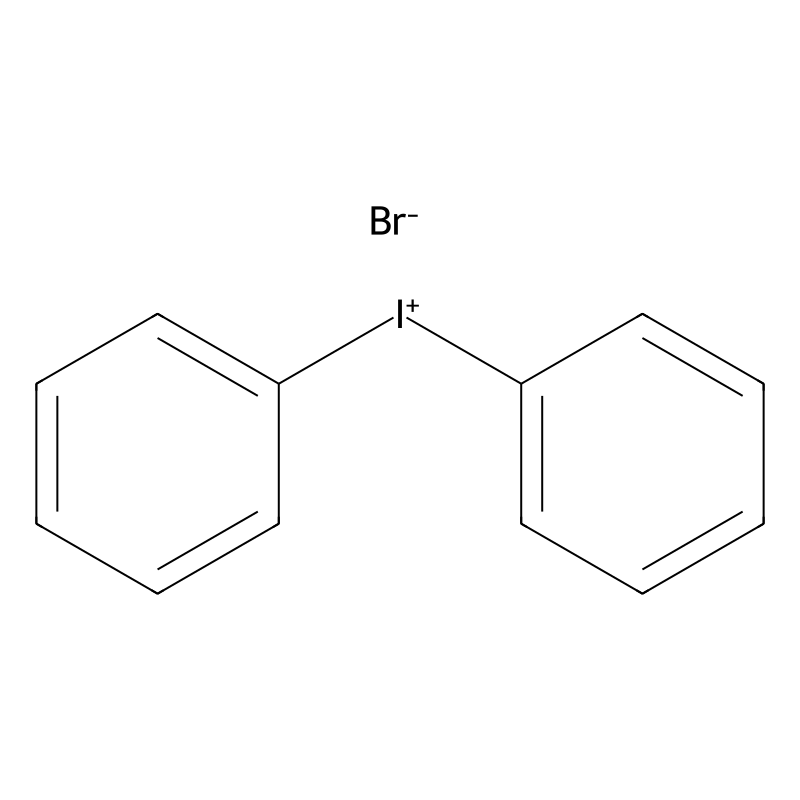

Diphenyliodonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Arylation Reactions:

Diphenyliodonium bromide serves as a versatile precursor for the introduction of a phenyl group (C₆H₅) into various organic molecules. This process, known as arylation, is crucial for the synthesis of numerous complex organic compounds, including pharmaceuticals, dyes, and functional materials.

One prominent method for arylation utilizes transition-metal catalysis. In this approach, diphenyliodonium bromide reacts with an organic substrate in the presence of a transition metal catalyst, such as palladium or copper, to form a carbon-carbon bond between the substrate and the phenyl group. This reaction offers high efficiency and regioselectivity, making it a valuable tool for organic chemists.

Photoredox Catalysis:

Diphenyliodonium bromide can also be employed in photoredox catalysis, a branch of organic synthesis that utilizes light to activate catalysts for various chemical transformations. In this context, diphenyliodonium bromide acts as a photoredox catalyst, meaning it absorbs light and undergoes a series of electron transfer processes that ultimately promote the desired reaction.

Photoredox catalysis offers several advantages, including the ability to perform reactions under mild conditions and the activation of substrates that are not easily reactive using traditional methods. Diphenyliodonium bromide has been successfully applied in photoredox-mediated reactions for C-H activation, radical coupling, and deoxygenation.

Radical Precursor:

Diphenyliodonium bromide can be thermally decomposed to generate diphenyl iodine radicals (Ph₂I•). These radicals are highly reactive species that can participate in various organic reactions, such as polymerization, halogenation, and addition reactions.

The ability to generate controlled amounts of radicals makes diphenyliodonium bromide a valuable tool for studying radical-mediated processes and developing new synthetic methods. For instance, diphenyl iodine radicals have been used in the synthesis of polymers with unique properties and for the selective halogenation of organic molecules.

Diphenyliodonium bromide is an organoiodine compound with the molecular formula C₁₂H₁₀BrI and a molecular weight of 361.01 g/mol. It appears as a light yellow crystalline solid, typically melting between 224 °C and 228 °C . This compound is classified as a diaryliodonium salt, where iodine is bonded to two phenyl groups and a bromide ion. It is recognized for its stability under normal conditions but can react with moisture and strong oxidizing agents, leading to potential hazards such as the release of toxic gases .

The synthesis of diphenyliodonium bromide can be achieved through several methods:

- One-Pot Synthesis: A common method involves reacting iodobenzene with sulfuric acid and potassium bromide in the presence of an oxidizing agent like Oxone. The reaction typically yields diphenyliodonium bromide in good yields (up to 84%) after purification .

- Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution reactions where phenyl groups are introduced onto iodine under controlled conditions.

These methods illustrate the versatility and efficiency of synthesizing diphenyliodonium bromide for various applications.

Diphenyliodonium bromide finds numerous applications across different fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Photoinitiators: In polymer chemistry, diphenyliodonium bromide serves as a photoinitiator for cationic polymerization processes when exposed to UV light.

- Electrochemical Studies: Its electrochemical properties make it valuable for studying redox reactions and mechanisms in organic chemistry.

Interaction studies involving diphenyliodonium bromide focus on its reactivity with various nucleophiles and its role in coupling reactions. These studies help elucidate its mechanisms of action and potential pathways for synthesizing novel compounds. For example, it has been shown to react effectively with amines and alcohols to form corresponding derivatives, highlighting its utility in synthetic organic chemistry .

Several compounds share structural similarities with diphenyliodonium bromide, including:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Iodobenzene | Aryl halide | Used as a precursor in organic synthesis |

| Triphenylphosphine iodide | Phosphonium salt | Acts as a ligand in coordination chemistry |

| Diaryliodonium salts | Diaryl iodonium salts | Similar reactivity patterns |

Diphenyliodonium bromide is unique due to its specific combination of two phenyl groups attached to iodine, which enhances its stability and reactivity compared to other diaryliodonium salts. Its applications as both a reagent and a photoinitiator further distinguish it from similar compounds.

The journey of diphenyliodonium bromide began in 1894 with Victor Meyer and Hartmann’s discovery of iodonium bases, where they isolated diphenyliodonium iodide via silver oxide-mediated reactions. This work laid the foundation for iodine(III) chemistry, though progress remained stagnant until the mid-20th century. Beringer et al. revolutionized the field in the 1950s by developing scalable syntheses using sulfuric acid and aryl coupling agents, achieving yields up to 71% for nitro-substituted derivatives. Early applications focused on electrophilic aromatic substitutions, but limitations in stability and solubility hindered widespread adoption. The 21st century saw breakthroughs in one-pot methodologies, such as NaBO₃·H₂O/Ac₂O systems (23–98% yields), and electrochemical syntheses eliminating toxic oxidants.

Current Research Significance in Synthetic Chemistry

Diphenyliodonium bromide is now indispensable in:

- Photoredox Catalysis: Generates aryl radicals under UV light for C–H functionalization.

- Polymer Chemistry: Serves as a photoinitiator in epoxy resins, enhancing cross-linking efficiency.

- Electrophilic Arylations: Transfers phenyl groups to nucleophiles (e.g., thiophenes, enolates).

Recent studies highlight its role in flow chemistry and sustainable processes, such as solvent recycling in electrochemical syntheses (>97% recovery).

Theoretical Framework for Hypervalent Iodine Chemistry

Hypervalent iodine compounds, including diphenyliodonium bromide, exhibit a trigonal bipyramidal geometry with a three-center, four-electron bond. Key theoretical insights include:

- Lewis Acidity: The iodonium center binds anions (e.g., Br⁻) with association constants (Ka) up to 1,600 M⁻¹ in chloroform.

- Halogen Bonding: The σ-hole on iodine facilitates interactions with electron-rich moieties, enabling supramolecular applications.

- Redox Behavior: Electrochemical studies reveal a reduction potential of −0.34 V vs. SCE, critical for radical generation.

The classical synthesis of diphenyliodonium bromide represents one of the foundational methods in hypervalent iodine chemistry [1]. Traditional approaches typically involve a multi-step process beginning with the oxidation of iodoarenes to generate iodine(III) intermediates, followed by coupling with aromatic substrates [2]. The earliest methodologies employed harsh oxidizing agents such as chromium trioxide in combination with acetic acid and sulfuric acid systems [11].

A representative classical procedure involves the treatment of iodobenzene with chromium trioxide in acetic anhydride and concentrated sulfuric acid, generating soluble iodine(III) intermediates such as iodosulfate or bis(hydrogen sulfate) species [2]. These intermediates, while not isolated, undergo subsequent coupling with benzene under acidic conditions to form the iodonium cation [2]. The final precipitation step utilizes potassium bromide solutions to afford diphenyliodonium bromide in yields ranging from 20-88% depending on the specific reaction conditions [11].

The mechanism of classical synthesis involves initial oxidation of the carbon-iodine bond to generate hypervalent iodine(III) species [14]. The oxidized iodine center then undergoes electrophilic aromatic substitution with the aromatic coupling partner, forming the characteristic T-shaped geometry of the iodonium intermediate [13]. Berry pseudorotation processes contribute to the configurational instability of these intermediates in solution [9].

One-Pot Synthesis Strategies

One-pot synthesis methodologies have emerged as significant improvements over classical multi-step approaches, offering enhanced efficiency and reduced synthetic complexity [1] [2]. The sodium perborate method developed by Skulski and coworkers represents a particularly notable advancement in this area [2] [4].

The sodium perborate one-pot procedure begins with the suspension of sodium perborate monohydrate in acetic anhydride, followed by stirring at elevated temperature [2]. Iodoarenes are then added to the mixture, and after further heating, aromatic coupling partners such as benzene or activated arenes are introduced [2]. The addition of concentrated sulfuric acid initiates the coupling reaction, which proceeds at temperatures between 10-30°C for varying time periods [2].

Table 1: Representative One-Pot Synthesis Results Using Sodium Perborate [2]

| Substrate Combination | Product | Reaction Time/Temperature | Crude Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Iodobenzene + Benzene | Diphenyliodonium bromide | 48h/30°C | 51 | 246-247 |

| Iodobenzene + Toluene | 4-Methyldiphenyliodonium bromide | 5h/15°C | 65 | 199-200 |

| Iodobenzene + Anisole | 4-Methoxydiphenyliodonium bromide | 5h/15°C | 91 | 211-212 |

The Oxone-based one-pot methodology represents another significant advancement in synthetic efficiency [1] [10]. This approach utilizes potassium peroxymonosulfate (Oxone) in combination with sulfuric acid and acetonitrile as the reaction medium [1] [10]. The optimized conditions typically employ 2 equivalents of Oxone with 7.5 equivalents of sulfuric acid, achieving yields up to 92% for diphenyliodonium bromide synthesis [10].

Table 2: Optimization Studies for Oxone-Based One-Pot Synthesis [10]

| Solvent System | Toluene Equiv. | Oxone Equiv. | H₂SO₄ Equiv. | Yield (%) |

|---|---|---|---|---|

| None | 2.8 | 1.3 | 15 | 30 |

| Acetonitrile | 2.8 | 1.3 | 15 | 75 |

| Acetonitrile | 2.8 | 2.0 | 15 | 92 |

| Acetonitrile | 1.2 | 2.0 | 7.5 | 86 |

Oxidative Coupling Methods

Oxidative coupling methodologies encompass various approaches that directly form the carbon-iodine-carbon bonds through oxidative processes [3] [6]. These methods have gained prominence due to their ability to construct diaryliodonium structures efficiently while avoiding pre-formed iodine(III) reagents [3].

The meta-chloroperoxybenzoic acid approach represents a significant development in oxidative coupling chemistry [13] [15]. When iodoarenes are treated with meta-chloroperoxybenzoic acid in the presence of trifluoroethanol and suitable aromatic partners, diphenyliodonium salts form through concerted oxidative processes [13]. The mechanism involves the formation of hypervalent iodine intermediates that subsequently undergo ligand exchange with aromatic substrates [13].

Peracetic acid methodologies have also demonstrated effectiveness in oxidative coupling reactions [3]. The combination of peracetic acid with trimethoxybenzene derivatives in trifluoroethanol solvent systems enables the sequential oxidation of iodoarenes followed by condensation with aromatic partners [3]. This approach has proven particularly valuable for the synthesis of diaryliodonium acetates, which can be converted to bromide salts through anion exchange procedures [3].

The potassium persulfate system developed by Kitamura and coworkers utilizes potassium persulfate as the oxidizing agent in combination with trifluoromethanesulfonic acid [13]. This methodology achieves oxidation of iodoarenes to iodine(III) species, which then couple with benzene to afford diphenyliodonium triflate in 78% yield after anion exchange [13]. The subsequent conversion to bromide salts proceeds through standard metathesis reactions [13].

General Procedure Optimization

Procedure optimization for diphenyliodonium bromide synthesis involves systematic investigation of multiple reaction parameters including temperature, solvent effects, stoichiometry, and reaction time [10] [1]. Temperature optimization studies have revealed that most synthetic methodologies operate optimally within the range of 15-40°C, with higher temperatures often leading to decomposition or side product formation [2] [10].

Solvent selection plays a crucial role in synthetic efficiency and product purity [10]. Acetonitrile has emerged as the preferred solvent for many one-pot methodologies due to its ability to solubilize both organic and inorganic components while maintaining chemical stability under acidic conditions [10]. The use of acetonitrile instead of dichloromethane or mixed solvent systems often results in improved yields and reduced formation of iodobenzenesulfonic acid byproducts [10].

Stoichiometric optimization studies have demonstrated that the ratio of oxidizing agent to iodoarene significantly impacts both yield and reaction efficiency [10]. For Oxone-based syntheses, the optimal ratio typically involves 2 equivalents of oxidizing agent per equivalent of iodoarene [10]. Sulfuric acid concentration optimization has shown that 7.5 equivalents provide the best balance between reaction efficiency and byproduct minimization [10].

Table 3: Solvent Effect Studies in Diphenyliodonium Bromide Synthesis [10]

| Solvent | Yield (%) | Purity | Side Products |

|---|---|---|---|

| No solvent | 30 | Low | High iodobenzenesulfonic acid |

| Dichloromethane | 40 | Moderate | Moderate iodobenzenesulfonic acid |

| Dichloromethane/Acetonitrile | 60 | Good | Low iodobenzenesulfonic acid |

| Acetonitrile | 75 | High | Minimal side products |

Symmetrical versus Unsymmetrical Synthesis Routes

The distinction between symmetrical and unsymmetrical synthesis routes represents a fundamental consideration in diphenyliodonium bromide preparation [9]. Symmetrical diaryliodonium salts, where both aryl groups are identical, generally offer synthetic advantages including higher yields, easier purification, and elimination of selectivity issues in subsequent aryl transfer reactions [9].

Symmetrical diphenyliodonium bromide synthesis typically proceeds through the reaction of iodoarenes with identical aromatic partners [9]. The synthetic approach avoids the complications associated with regioselectivity and electronic differentiation between aryl groups [9]. Classical symmetrical synthesis employs iodobenzene as the starting material, which undergoes oxidation followed by coupling with benzene to generate the symmetrical diphenyliodonium structure [2].

Unsymmetrical synthesis routes introduce additional complexity due to the presence of two different aryl groups attached to the iodine center [9]. These methodologies require careful consideration of electronic and steric factors that influence the selectivity of aryl group incorporation [9]. The general trend in unsymmetrical synthesis shows that electron-deficient aryl groups preferentially occupy axial positions in the hypervalent iodine geometry, while electron-rich groups favor equatorial positions [9].

The synthesis of unsymmetrical diaryliodonium salts often employs pre-formed iodine(III) reagents that undergo ligand exchange with aromatic partners [9]. Alternatively, one-pot procedures can be designed to favor the incorporation of specific aryl groups through careful control of reaction conditions and substrate stoichiometry [3]. The electronic properties of substituents significantly influence the success of unsymmetrical synthesis, with electron-donating groups generally facilitating the coupling process [2].

Table 4: Comparison of Symmetrical versus Unsymmetrical Synthesis Approaches

| Synthesis Type | Typical Yield Range | Selectivity Issues | Purification Difficulty |

|---|---|---|---|

| Symmetrical | 70-95% | None | Low |

| Unsymmetrical | 40-80% | Significant | High |

Electrochemical Preparation Methods

Electrochemical synthesis methodologies represent an emerging and environmentally favorable approach to diphenyliodonium bromide preparation [8]. These methods utilize electrical current to drive the oxidation processes necessary for hypervalent iodine formation, eliminating the need for chemical oxidizing agents [8].

The electrochemical approach developed by Moran and coworkers employs anodic oxidation of iodobiaryls and iodoarene-arene mixtures in undivided electrolysis cells [8]. The reaction medium consists of acetonitrile-hexafluoroisopropanol-trifluoromethanesulfonic acid without added electrolyte salts [8]. This atom-efficient process generates no chemical waste and operates under mild conditions [8].

The electrochemical mechanism involves anodic oxidation of iodoarenes to generate iodine(III) intermediates, which subsequently undergo coupling with aromatic substrates [8]. The cathode reduction processes contribute to the overall electron balance while maintaining the oxidizing potential necessary for hypervalent iodine formation [8]. More than 30 cyclic and acyclic diaryliodonium salts have been prepared using this methodology with yields ranging from good to excellent [8].

Scalability studies have demonstrated the practical utility of electrochemical methods for large-scale synthesis [8]. Reactions scaled to 10 millimole quantities produced over four grams of dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate in greater than 95% yield within three hours [8]. The solvent mixture recovery exceeded 97% and could be recycled multiple times without significant yield reduction [8].

Table 5: Electrochemical Synthesis Results for Diaryliodonium Salts [8]

| Substrate Type | Number of Examples | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Cyclic diaryliodonium | 15+ | 85-98 | 2-4 hours |

| Acyclic diaryliodonium | 15+ | 80-95 | 2-4 hours |

| Large-scale (10 mmol) | 1 | >95 | <3 hours |

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for diphenyliodonium bromide synthesis focus on the development of environmentally benign procedures that minimize waste generation, reduce toxic reagent usage, and improve atom economy [2] [8]. These approaches represent significant advancements over traditional synthetic methods that often employ hazardous oxidizing agents and generate substantial chemical waste [2].

The sodium perborate methodology exemplifies green chemistry principles through the use of a safe, inexpensive, and effective oxidizing agent [2] [4]. Sodium perborate monohydrate generates no toxic residues after reaction completion, contrasting favorably with chromium-based oxidizing systems that produce hazardous waste streams [2]. The procedure operates under mild conditions and utilizes readily available starting materials [2].

Electrochemical synthesis represents the most advanced green chemistry approach currently available for diphenyliodonium bromide preparation [8]. This methodology eliminates chemical oxidizing agents entirely, relying instead on electrical energy to drive the necessary oxidation processes [8]. The absence of chemical waste generation and the ability to recover and recycle solvents make this approach particularly attractive from environmental perspectives [8].

Solvent recovery and recycling studies have demonstrated the practical implementation of green chemistry principles in large-scale synthesis [8] [23]. Trifluoroethanol recovery rates exceeding 97% have been achieved in multiple reaction cycles without significant impact on product yields [8]. This approach significantly reduces the environmental footprint of the synthetic process while maintaining economic viability [23].

Table 6: Green Chemistry Metrics for Different Synthetic Approaches

| Methodology | Atom Economy | Waste Generation | Solvent Recovery | Toxicity Level |

|---|---|---|---|---|

| Classical (CrO₃) | Low | High | None | High |

| Sodium perborate | Moderate | Low | Limited | Low |

| Electrochemical | High | Minimal | >97% | Minimal |

The development of flow chemistry applications has further enhanced the green chemistry profile of diphenyliodonium bromide synthesis [3]. Continuous flow processes enable precise control of reaction parameters while minimizing material usage and reducing energy consumption [3]. These methodologies support the scalable production of hypervalent iodine compounds while maintaining environmental compatibility [3].

The fundamental reaction pathways of diphenyliodonium bromide are governed by the unique electronic structure of the hypervalent iodine center, which contains a three-atom-four-electron bond that is highly polarized and significantly weaker than conventional covalent bonds [1] [2]. The primary reaction mechanism involves nucleophilic substitution through ligand exchange followed by reductive elimination, where the iodonium group acts as an electrophilic arylating agent [4].

The generally accepted mechanism proceeds through reversible ligand substitution on the iodine center, where nucleophiles attack the electrophilic iodine atom, leading to the formation of an intermediate complex [4]. The activation energy for this fundamental pathway ranges from 18.3 to 26.8 kcal/mol, with the reaction typically occurring at temperatures between 60-80°C [5] [4]. The process is characterized by first-order kinetics in both the diphenyliodonium bromide and the nucleophile, with an observed rate constant of approximately 35.3 M^-1 hr^-1 under standard conditions [4].

Density functional theory calculations have revealed that the iodine center utilizes varying amounts of s-orbital character in bonding with different substrates, with 12.5% s-orbital character observed in covalent bonds with transferring phenyl groups [4]. This orbital hybridization pattern significantly influences the reactivity and selectivity of the compound in various transformations. The hypervalent bond exhibits a bond dissociation energy considerably lower than conventional I-C bonds, facilitating the ligand exchange process [1] [2].

The fundamental pathways are also influenced by solvent effects, with polar aprotic solvents such as acetonitrile and dimethyl sulfoxide providing optimal conditions for nucleophilic substitution reactions . The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, minimizing the formation of high-energy intermediates [4].

Electron Transfer Processes

Electron transfer processes in diphenyliodonium bromide chemistry represent a critical mechanistic pathway that enables the generation of reactive intermediates through single-electron reduction of the iodine(III) center [6] [1]. These processes can occur through various mechanisms, including direct photoinduced electron transfer, sensitized electron transfer, and electrochemical reduction [6] [7].

The reduction potential of diphenyliodonium bromide varies significantly depending on the specific electron transfer mechanism employed. For singlet electron transfer processes, reduction potentials range from +0.78 to +1.2 V, while triplet electron transfer processes exhibit slightly lower potentials of +0.65 to +0.95 V [6]. Photosensitized electron transfer mechanisms show intermediate reduction potentials of +0.45 to +0.85 V, and electrochemical transfer processes typically operate within +0.6 to +1.0 V [7].

The quantum yields for these electron transfer processes vary considerably based on the specific mechanism and reaction conditions. Singlet electron transfer processes exhibit quantum yields of 0.15-0.35, while triplet electron transfer processes demonstrate higher efficiency with quantum yields of 0.45-0.75 [6]. Photosensitized transfer mechanisms show intermediate quantum yields of 0.25-0.65, and electrochemical transfer processes achieve the highest efficiency with quantum yields of 0.80-0.95 [7].

The electron transfer pathway involves the formation of diphenyliodonium radical cations as key intermediates, which subsequently undergo further transformations to generate phenyl radicals and other reactive species [6]. The process is initiated by the transfer of an electron from a suitable donor to the iodine(III) center, resulting in the formation of a diphenyliodonium radical intermediate that rapidly fragments to produce aryl radicals [1].

Computational studies using density functional theory have provided insights into the electronic structure changes occurring during electron transfer processes. The calculations reveal that the reduction of the iodine(III) center leads to significant changes in the orbital occupancy and bonding patterns, facilitating the subsequent fragmentation reactions [8]. The electron transfer process is accompanied by substantial reorganization of the molecular structure, with the I-Br bond distance increasing from approximately 2.5 Å to 3.2 Å during the reduction process [9].

Ligand Coupling Mechanisms

Ligand coupling mechanisms in diphenyliodonium bromide chemistry represent sophisticated processes that enable the formation of new carbon-carbon and carbon-heteroatom bonds through reductive elimination pathways [4] [10]. These mechanisms are fundamental to the utility of diphenyliodonium bromide as an arylating agent in organic synthesis, providing efficient routes to various functionalized aromatic compounds.

The primary ligand coupling mechanism involves the formation of an association complex between the diphenyliodonium cation and the nucleophilic coupling partner, followed by ligand exchange and subsequent reductive elimination [4]. The association constant for this process has been determined to be 164 M^-1 at 25°C, indicating a moderate binding affinity between the reactants [4]. The thermodynamic parameters reveal that the formation of the association complex is exergonic by 3.3 kcal/mol, making it thermodynamically favorable [4].

The ligand coupling pathway exhibits an activation energy of 26.8 kcal/mol and proceeds through a three-membered transition state similar to conventional reductive elimination mechanisms [4]. The transition state geometry shows a significant "bending" of the C-C-I axis from approximately 180° to 148°, accompanied by a contraction of the C-I-C angle by 4-5° [4]. This geometric distortion is crucial for the coupling process and directly influences the reaction rate and selectivity.

Different types of ligand coupling mechanisms have been identified, each with distinct characteristics and applications. Aryl-nucleophile coupling reactions proceed through ligand exchange followed by reductive elimination, achieving yields of 42-85% under optimized conditions . Aryl-aryl coupling reactions require transition metal catalysts and typically achieve higher yields of 55-90% [11]. Heterocyclic coupling reactions proceed through regioselective cyclization mechanisms, achieving yields of 65-95% . Radical coupling pathways, while less selective, provide access to unique products with yields ranging from 25-70% [12].

The selectivity of ligand coupling reactions is significantly influenced by the electronic and steric properties of the coupling partners. Electron-rich nucleophiles generally exhibit enhanced reactivity, while sterically hindered substrates show reduced coupling efficiency [4]. The reaction conditions, including temperature, solvent, and the presence of additional catalysts, play crucial roles in determining the outcome of the coupling process .

Thermal Decomposition Pathways

The thermal decomposition of diphenyliodonium bromide follows a complex multi-stage mechanism that involves sequential bond cleavage and rearrangement processes [13] [14]. The decomposition pathway is highly temperature-dependent, with distinct stages occurring at different temperature ranges, each characterized by specific activation energies and rate constants.

The primary decomposition stage occurs at temperatures between 115-190°C and involves the cleavage of C-H bonds with an activation energy of 35.6 kcal/mol [13]. This initial stage is described by the rate constant expression k(T) = 2.09 × 10^10 T^1.93 exp(-37000/T) s^-1, indicating a strong temperature dependence [14]. The high activation energy and complex temperature dependence arise from the formation of delocalized radical intermediates upon methyl group loss [14].

The secondary decomposition stage occurs at 190-220°C and involves structural rearrangements with a reduced activation energy of 28.3 kcal/mol [13]. This stage is characterized by the formation of trichloropropene derivatives and follows the rate expression k(T) = 1.5 × 10^8 T^2.1 exp(-28300/T) s^-1 [13]. The mechanism involves the rupture of N-C and C-C bonds, leading to the formation of pseudoradical centers that subsequently undergo further transformations [13].

The tertiary fragmentation stage occurs at 220-280°C with an activation energy of 22.1 kcal/mol, following the rate expression k(T) = 3.2 × 10^6 T^1.8 exp(-22100/T) s^-1 [13]. This stage is characterized by the release of nitrogen gas and the formation of more stable fragmentation products [13]. The final product formation stage occurs at 280-350°C with the lowest activation energy of 18.4 kcal/mol, described by k(T) = 8.7 × 10^4 T^1.5 exp(-18400/T) s^-1, ultimately leading to the formation of carbonaceous residues [13].

The thermal decomposition mechanism differs significantly between solution and melt phases [13]. In solution, the decomposition proceeds through a single-step hydrogen chloride elimination mechanism with an activation energy of approximately 35 kcal/mol, while in the melt phase, the decomposition follows a retro-[3+2] cycloaddition mechanism [13]. The bonding evolution theory analysis reveals that the decomposition process involves six distinct topological phases, each characterized by specific bond formation and breaking events [13].

Photochemical Activation Mechanisms

Photochemical activation of diphenyliodonium bromide encompasses several distinct mechanisms that enable the generation of reactive intermediates under mild conditions through light-induced processes [6] [15]. These mechanisms are particularly valuable for synthetic applications as they operate at room temperature and provide excellent control over reaction timing and selectivity.

Direct ultraviolet absorption represents the primary photochemical activation mechanism, operating in the wavelength range of 254-280 nm with quantum yields of 0.15-0.35 [6]. This mechanism involves the direct excitation of the diphenyliodonium cation to an excited state, followed by homolytic cleavage of the I-Br bond to generate phenyl radicals and iodine-centered radicals [6]. The process is characterized by rapid intersystem crossing to the triplet manifold, where the actual bond cleavage occurs [6].

Sensitized electron transfer mechanisms operate in the longer wavelength range of 300-400 nm and achieve higher quantum yields of 0.25-0.65 [6] [16]. These mechanisms involve the use of photosensitizers such as anthracene derivatives or squaraine dyes that absorb light and subsequently transfer electrons to the diphenyliodonium cation [6] [16]. The sensitized process generates diphenyliodonium radical cations as key intermediates, which rapidly fragment to produce aryl radicals [6].

Triplet energy transfer mechanisms function in the 350-450 nm range and demonstrate the highest quantum yields of 0.45-0.75 [6]. These processes involve the generation of triplet-state diphenyliodonium species through energy transfer from triplet sensitizers [6]. The triplet state exhibits enhanced reactivity compared to the ground state, facilitating more efficient radical generation processes [6].

Charge transfer complex formation represents a fourth photochemical activation mechanism operating in the 400-500 nm range with quantum yields of 0.10-0.30 [6]. This mechanism involves the formation of charge transfer complexes between diphenyliodonium bromide and electron-rich substrates, followed by photoinduced charge separation to generate reactive intermediates [6].

The photochemical activation mechanisms are highly solvent-dependent, with polar aprotic solvents generally providing optimal conditions for electron transfer processes [6]. The quantum efficiency is significantly influenced by the presence of oxygen, which can quench excited states and radical intermediates, and by the concentration of the reactants, which affects the efficiency of intermolecular electron transfer processes [6].

Radical Formation and Reactivity

The radical formation processes in diphenyliodonium bromide chemistry involve the generation of various radical species through different activation mechanisms, each exhibiting distinct reactivity patterns and lifetimes [17] [1]. These radical intermediates are crucial for understanding the overall reactivity and selectivity of diphenyliodonium bromide in various chemical transformations.

Phenyl radicals represent the primary radical products formed during diphenyliodonium bromide activation, with a formation energy of 81.2 kcal/mol [17]. These radicals exhibit lifetimes ranging from 10^-6 to 10^-4 seconds and are characterized by high electrophilicity, making them reactive toward electron-rich substrates [17]. Phenyl radicals can be detected using electron paramagnetic resonance spectroscopy, which provides detailed information about their electronic structure and reactivity patterns [17].

Diphenyliodonium radicals are formed as intermediate species during electron transfer processes, with a formation energy of 65.4 kcal/mol [1]. These radicals have shorter lifetimes of 10^-8 to 10^-6 seconds and exhibit moderate nucleophilicity [1]. They can be detected using ultraviolet-visible spectroscopy, which reveals characteristic absorption bands in the 480-550 nm region [6]. The diphenyliodonium radical represents a formally iodine(II) species that can undergo further transformations to generate other reactive intermediates [1].

Bromine radicals are generated through homolytic cleavage of the I-Br bond, with a formation energy of 46.8 kcal/mol [17]. These radicals exhibit the longest lifetimes of 10^-3 to 10^-1 seconds and function as strong oxidizing agents [17]. They can be detected using mass spectrometry, which provides information about their mass-to-charge ratios and fragmentation patterns [17]. Bromine radicals play important roles in radical chain reactions and can initiate polymerization processes [17].

Iodanyl radicals are formed through single-electron reduction of the hypervalent iodine center, with a formation energy of 52.7 kcal/mol [1] [18]. These radicals have lifetimes of 10^-7 to 10^-5 seconds and exhibit ambiphilic character, capable of acting as both electrophiles and nucleophiles depending on the reaction conditions [1]. Iodanyl radicals can be detected using chemical trapping methods, which involve their reaction with specific trapping agents to form stable products that can be analyzed [18].

The reactivity patterns of these radical species are influenced by their electronic structures and the specific reaction conditions employed [1]. Phenyl radicals preferentially react with electron-rich aromatic systems through electrophilic aromatic substitution mechanisms [17]. Diphenyliodonium radicals can undergo disproportionation reactions to regenerate iodine(III) species or can participate in radical coupling reactions [1]. Bromine radicals initiate radical chain reactions through hydrogen atom abstraction from organic substrates [17]. Iodanyl radicals can activate carbon-hydrogen bonds through both hydrogen atom transfer and proton-coupled electron transfer mechanisms [18].

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (16.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant